(R)-(+)-Limonene

Catalog No.
S526383
CAS No.
5989-27-5
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-Limonene

CAS Number

5989-27-5

Product Name

(R)-(+)-Limonene

IUPAC Name

(4R)-1-methyl-4-prop-1-en-2-ylcyclohexene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3/t10-/m0/s1

InChI Key

XMGQYMWWDOXHJM-JTQLQIEISA-N

SMILES

C=C([C@H]1CC=C(C)CC1)C

Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
In water, 13.8 mg/L at 25 °C
Miscible with ethanol and ether; soluble in carbon tetrachloride
Miscible with fixed oils; slightly soluble in glycerin; insoluble in propylene glycol
Solubility in water at 25 °C: very poor
Insoluble in water, propylene glycol; slightly Soluble in glycerol; Soluble in oils
Soluble (in ethanol)

Synonyms

(+)-(R)-4-isopropenyl-1-methylcyclohexene, (+)-limonene, (-)-limonene, (4R)-1-methyl-4-(1-methylethenyl)cyclohexene, (4S)-1-methyl-4-isopropenylcyclohex-1-ene, (D)-limonene, (R)-(+)-limonene, (R)-4-isopropenyl-1-methylcyclohexene, 1-methyl-4-(1-methylethenyl)cyclohexene, 4 Mentha 1,8 diene, 4-mentha-1,8-diene, AISA 5203-L (+)limonene, cyclohexene, 1-methyl-4-(1-methylethenyl)-, (4R)-, d Limonene, d-limonene, dipentene, limonene, limonene, (+)-, limonene, (+-)-, limonene, (+-)-isomer, limonene, (R)-isomer, limonene, (S)-isomer

Canonical SMILES

CC1=CCC(CC1)C(=C)C

Isomeric SMILES

CC1=CC[C@@H](CC1)C(=C)C

Description

The exact mass of the compound D-Limonene is 136.1252 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 67.1° f (ntp, 1992)0.0138 mg/ml at 25 °cin water, 13.8 mg/l at 25 °cmiscible with ethanol and ether; soluble in carbon tetrachloridemiscible with fixed oils; slightly soluble in glycerin; insoluble in propylene glycol0.0138 mg/ml at 25 °csolubility in water at 25 °c: very poorinsoluble in water, propylene glycol; slightly soluble in glycerol; soluble in oilssoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclohexane Monoterpenes. It belongs to the ontological category of limonene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Chemoprevention and Cancer Research

D-Limonene exhibits promising anticancer properties. Studies suggest it can inhibit the growth and proliferation of various cancer cells []. It might achieve this through multiple mechanisms, including inducing apoptosis (programmed cell death) in cancer cells and reducing inflammation, which can promote tumor development []. While the exact mechanisms require further investigation, phase I clinical trials have shown positive results. For instance, a study reported partial response in a patient with breast cancer and stable disease in patients with colorectal cancer after D-Limonene treatment [].

Antibacterial and Antifungal Activity

Research suggests D-Limonene possesses antimicrobial properties. It can disrupt the cell membranes of bacteria and fungi, leading to their death []. This characteristic makes D-Limonene a potential candidate for developing natural food preservatives or antimicrobial agents.

(R)-(+)-Limonene is a colorless liquid aliphatic hydrocarbon classified as a cyclic monoterpene. It is the major component of the essential oil found in citrus fruit peels, particularly oranges, which contributes to its characteristic fragrance and flavor. This compound is a chiral molecule, predominantly occurring as the (R)-enantiomer in nature, while the (S)-enantiomer is found in coniferous trees and other plants like caraway and dill. The name "limonene" derives from the Italian word limone, meaning lemon .

The mechanism of action of D-Limonene depends on the specific application. In the food industry, it acts as a flavoring agent, masking bitter tastes and enhancing citrusy notes []. Research suggests D-Limonene's anti-inflammatory and antioxidant properties may contribute to its potential health benefits []. However, the precise mechanisms underlying these effects require further investigation.

D-Limonene is generally recognized as safe (GRAS) by the US Food and Drug Administration (FDA) for use as a food flavoring agent []. However, high doses or prolonged exposure can cause skin irritation, particularly in individuals with sensitive skin. D-Limonene is also highly flammable and should be handled with appropriate precautions.

(R)-(+)-Limonene is relatively stable but can undergo various chemical transformations:

  • Oxidation: In moist air, it oxidizes to produce carveol, carvone, and limonene oxide.
  • Dehydrogenation: When reacted with sulfur, it forms p-cymene.
  • Isomerization: Under acidic conditions, it can isomerize to α-terpinene, which can further convert to p-cymene.
  • Addition Reactions: It reacts with hydrogen chloride and can be epoxidized using meta-chloroperbenzoic acid (mCPBA) at specific double bonds .

The conversion of (R)-(+)-limonene to carvone is a significant reaction that involves a three-step process starting with the addition of nitrosyl chloride across the double bond .

(R)-(+)-Limonene exhibits several biological activities:

  • Antioxidant Properties: It has been shown to possess antioxidant effects, which may contribute to its potential health benefits.
  • Anti-inflammatory Effects: Studies suggest that limonene can reduce inflammation in various biological systems.
  • Antimicrobial Activity: It demonstrates antimicrobial properties against certain bacteria and fungi.
  • Potential Anti-cancer Properties: Some research indicates that limonene may have chemopreventive effects, particularly in mammary tumors in animal models .

(R)-(+)-Limonene can be synthesized through several methods:

  • Extraction from Citrus Peels: The primary commercial source is through steam distillation or centrifugal separation from citrus fruit peels.
  • Biosynthesis: In nature, it is synthesized from geranyl pyrophosphate via cyclization reactions involving neryl carbocation intermediates .
  • Chemical Synthesis: Laboratory synthesis may involve reactions such as the addition of thioacids or through various catalytic processes .

(R)-(+)-Limonene has diverse applications across various industries:

  • Food Industry: Used as a flavoring agent due to its pleasant citrus aroma.
  • Fragrance Industry: Commonly utilized in perfumes and personal care products.
  • Cleaning Products: Employed as a solvent and degreaser due to its effectiveness and lower toxicity compared to traditional solvents.
  • Pharmaceuticals: Investigated for its potential therapeutic properties, including anti-cancer applications .

Studies on (R)-(+)-limonene have explored its interactions with various biological systems:

  • Metabolism: It is rapidly metabolized and eliminated primarily through urine. Its metabolites may exhibit different biological activities compared to the parent compound.
  • Skin Sensitization: Autoxidation products of limonene have been shown to cause skin sensitization in some individuals. This highlights the importance of understanding its interaction with biological tissues .
  • Environmental Impact: Limonene's volatility and reactivity contribute to its role as a precursor for ozone formation in urban environments, raising concerns about air quality .

Several compounds share structural similarities with (R)-(+)-limonene. Here are some notable examples:

Compound NameStructure TypeUnique Features
(S)-LimoneneMonoterpeneFound in coniferous trees; has a piny odor
CarvoneKetoneDerived from limonene; used in flavoring and fragrance
TerpineolMonoterpene AlcoholExhibits floral aroma; used in perfumes
PineneMonoterpeneCharacteristic pine scent; found in pine trees

Uniqueness of (R)-(+)-Limonene

(R)-(+)-limonene stands out due to its predominant presence in citrus fruits and its extensive use as both a flavoring agent and a solvent. Its unique enantiomeric form contributes distinct sensory properties that differentiate it from similar compounds like (S)-limonene, which has different olfactory characteristics.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

D-limonene is a clear colorless mobile liquid with a pleasant lemon-like odor. (NTP, 1992)
Liquid; Other Solid
Liquid, Other Solid; Dry Powder, Liquid, Other Solid; Liquid
Liquid; [HSDB]
Liquid; [Reference #1] Clear colorless liquid with a sweet odor; [Thermo Scientific MSDS]
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colourless mobile liquid; fresh, light, sweet, citrusy aroma

Color/Form

Oil
Colorless liquid or oil

XLogP3

3.4

Exact Mass

136.125200510 g/mol

Monoisotopic Mass

136.125200510 g/mol

Boiling Point

348 to 349 °F at 760 mmHg (NTP, 1992)
177.6 °C
178 °C

Flash Point

119 °F (NTP, 1992)
48 °C
48 °C (closed cup)
48 °C c.c.

Heavy Atom Count

10

Taste

FRESH, CITRUS TASTE

Vapor Density

4.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.7 (Air = 1)
Relative vapor density (air = 1): 4.7

Density

0.8411 at 68 °F (NTP, 1992) - Less dense than water; will float
0.8411 at 20 °C
Relative density (water = 1): 0.84
0.838-0.843

LogP

4.57 (LogP)
4.38
4.57
log Kow = 4.57
4.2

Odor

Citrus odor

Decomposition

When heated to decomp it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

-142.4 °F (NTP, 1992)
-74 °C
-90 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GFD7C86Q1W

GHS Hazard Statements

Aggregated GHS information provided by 2915 companies from 49 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (99.97%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (22.47%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (99.97%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (95.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.87%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: d-Limonene is a colorless liquid. It has a citrus odor and taste. It is moderately soluble in water. USE: d-Limonene is an important commercial chemical. It is used as flavoring, fragrance and perfume material. It is used as a solvent, wetting agent and in resin manufacturing. d-Limonene is used as an insecticide. It is also used to repel insects as well as dogs and cats. EXPOSURE: Workers that use or produce d-limonene may breathe in mists or have direct skin contact. The general population may be exposed by eating food or drinking beverages that contain d-limonene. Skin and breathing exposure will result from using cleaning products, perfume and other products that contain d-limonene. If d-limonene is released to the environment, it will be broken down in air. It is not expected to be broken down by light. It will move into air from soil and water surfaces. It is expected to bind to soil and suspended particles. It is expected to move through soil slowly. It will be rapidly broken down by microorganisms and may build up in aquatic organisms. RISK: Eye and skin irritation can occur at high concentrations and may cause an allergic reaction in some people. No changes in lung function or complaints of nose, throat, or lung irritation were observed in human volunteers that breathed moderate-to-high levels of d-limonene in the air. No central nervous system symptoms were reported. Stomach upset, cramping, diarrhea, and increased protein in urine were observed in human volunteers given moderate oral doses of d-limonene. Liver, kidney, and pancreas function were not altered in these volunteers. d-Limonene is not expected to cause health problems in humans from ingested levels currently found in food. Birth defects were not observed in offspring of laboratory animals exposed to d-limonene during pregnancy. The ability of d-limonene to cause infertility in laboratory animals has not been assessed. Both the International Agency for Research on Cancer and the U.S. EPA IRIS program have determined that d-limonene is not classifiable as to its carcinogenicity to humans, based on inadequate evidence in humans and evidence of only non-relevant tumors in laboratory animal studies. The potential for d-limonene to cause cancer in humans has not been assessed by the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

Being a solvent of cholesterol, d-limonene has been used clinically to dissolve cholesterol-containing gallstones. Because of its gastric acid neutralizing effect and its support of normal peristalsis, it has also been used for relief of heartburn and gastroesophageal reflux (GERD). D-limonene has well-established chemopreventive activity against many types of cancer. Evidence from a phase I clinical trial demonstrated a partial response in a patient with breast cancer and stable disease for more than six months in three patients with colorectal cancer.

Pharmacology

Limonene, (+)- is an oral dietary supplement containing a natural cyclic monoterpene and major component of the oil extracted from citrus peels with potential chemopreventive and antitumor activities. Although the mechanism of action has yet to be fully elucidated, limonene and its metabolites perillic acid, dihydroperillic acid, uroterpenol and limonene 1,2-diol may inhibit tumor growth through inhibition of p21-dependent signaling and may induce apoptosis via the induction of the transforming growth factor beta-signaling pathway. In addition, they inhibit post-translational modification of signal transduction proteins, resulting in G1 cell cycle arrest as well as differential expression of cell cycle- and apoptosis-related genes.

Mechanism of Action

The sequence of events /in the spontaneously occurring nephropathy in mature male rats/ appears to be that: (1) protein accumulates in the lysosomes in the cytoplasm of epithelial cells of the P2 segment of the proximal convoluted tubules in the kidney cortex; (2) the accumulated material becomes so abundant that it crystallizes, forming the microscopically visible hyaline droplets; (3) the continued build-up of material eventually leads to the death of epithelial cells with a concomitant thinning of the epithelial layer (although some regeneration is usually seen); and (4) the dead cell debris becomes lodged in the outer strip of the outer medulla where the tubules narrow, forming granular casts and causing tubule dilation with pressure necrosis of the cells of the tubule walls. There is also an increase in the relative weight of the kidneys accompanying this phenomenon. ...Agents ...that appear to exacerbate this hyaline droplet formation and its consequences in mature male rats /include/ ...d-limonene.
The mechanism by which d-limonene causes alpha2u-globulin accumulation in the male rat kidney has been elucidated. The prerequisite step in the development of the nephropathy is the binding to alpha2u-globulin of an agent, which in the case of d-limonene is the 1,2-epoxide. This binding is specific for alpha2u-globulin and reversible, with a binding affinity (Kd) of approximately 5.6X10-7 mol/L. Binding of this ligand to alpha2u-globulin reduces the rate of its lysosomal degradation relative to that of native protein, thereby causing it to accumulate. Lysosomal cathepsin activity towards other protein substrates is not altered. Whereas accumulation of alpha2u-globulin can be observed after a single oral dose of d-limonene, continued treatment results in additional histological changes in the kidney. Phagolysosomes become enlarged, engorged with protein and show polyangular crystalloid inclusions. After 3-4 weeks of dosing, progressive renal injury, characterized by single-cell degeneration and necrosis in the P2 segment of the renal proximal tubule, is noted. Dead cells are sloughed into the lumen of the nephron, contributing to the development of granular casts at the cortico-medullary junction. Renal functional perturbations, including reduced uptake of organic anions, cations and amino acids and mild proteinuria resulting from a large increase in the amount of alpha2u-globulin excreted in urine, are observed. These functional changes occur only in male rats and only at doses that exacerbate the protein droplet formation. In response to the cell death and functional changes, there is a compensatory increase in cell proliferation in the kidney, most notably in the P2 segment of the proximal tubules, the site of protein accumulation. With continued treatment, the cell proliferation persists, but it does not restore renal function. The increase in cell proliferation is linked to the development of renal tubular tumors. alpha2u-Globulin nephropathy and renal-cell proliferation occur at doses consistent with those that produce renal tubular tumors.
In the male rat, the production of renal tumors by chemicals inducing alpha2u-globulin accumulation (CIGA) is preceded by the renal lesions ascribed to alpha2u-globulin-associated nephropathy. The involvement of hyaline droplet accumulation in the early nephrotoxicity associated with CIGA is a major difference from the sequence seen for classical carcinogens. The pathologic changes that precede the proliferative sequence for classical renal carcinogens also include a form of early nephrotoxicity, but no apparent hyaline droplet accumulation. Investigations performed in multiple laboratories ... have demonstrated a consistent association between hyaline droplets containing alpha2u-globulin and production of certain lesions in the male rat kidney. These renal lesions are not found in mice, female rats, or other laboratory species tested. The histopathological sequence in the male rat consists of the following: (1) an excessive accumulation of hyaline droplets containing alpha2u-globulin in renal proximal tubules; (2) subsequent cytotoxicity and single-cell necrosis of the tubule epithelium; (3) sustained regenerative tubule cell proliferation, providing exposure continues; (4) development of intralumenal granular casts from sloughed cell debris associated with tubule dilation, and papillary mineralization; (5) foci of tubule hyperplasia in the convoluted proximal tubules; and finally, (6) renal tubule tumors. Biochemical studies with model compounds show that CIGA or their metabolites bind specifically. but reversibly, to male rat alpha2u-globulin. The resulting alpha2u-globulin-CIGA complex appears to be more resistant to hydrolytic degradation by lysosomal enzyemes than native, unbound alpha2u-globulin. Inhibition of the catabolism of alpha2u-globulin, a protein only slowly hydrolyzed by renal lysosomal enzymes under normal physiological conditions, provides a plausible basis for the initial stage of protein overload in the nephropathy sequence.

Vapor Pressure

1 mmHg at 57 °F ; 5 mmHg at 104.7 °F; 10 mmHg at 128.8 °F (NTP, 1992)
1.98 [mmHg]
0.9 [mmHg]
1.98 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.19

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

5989-27-5
65996-98-7

Absorption Distribution and Excretion

The fate of dermally applied [(14)C]d-limonene was evaluated in humans and Long-Evans rats. In rats, 5 mg/kg body weight of [(14)C]d-limonene applied dermally to the shaved back under occlusion, resulted in the absorption of approximately 12% of the dose. The absorbed d-limonene was completely metabolized and excreted rapidly, primarily from the urine (80%) with a small fraction (20%) excreted in the feces. There was no long-term retention of the test material in body tissues. In humans, following dermal application of 12 mg of [(14)C]d-limonene in ethanol (1 mL) to the back under nonocclusive conditions (for 1 h after application to allow the material to dry, thereafter under occlusion), only 0.16% of the dose was absorbed and the radioactivity was recovered from the urine. Radioactivity in human feces was below the limit of detection. These results indicate that under conditions of simulated use of fragrances and cosmetics, d-limonene has a low potential for dermal absorption and tissue accumulation, and the d-limonene that is absorbed is rapidly excreted in the urine. Based upon these findings and the knowledge that d-limonene possesses a low-systemic toxicity profile, it is reasonable to conclude that dermal exposure to d-limonene from fragrance and cosmetic applications is highly unlikely to result in any clinically significant human toxicity.
After oral administration of (14)C-labeled d-limonene to animals and humans, 75-95 and <10% of the radioactivity was excreted in the urine and feces respectively within 2-3 days.
The toxicokinetics of d-limonene were studied in human volunteers exposed by inhalation (2 hr, work load 50 W) in an exposure chamber on three different occasions. The exposure concentrations were approximately 10, 225, and 450 mg/cu m d-limonene. The relative pulmonary uptake was high, approximately 70% of the amount supplied. The blood clearance of d-limonene observed in this study, 1.1 L/kg/hr, indicates that d-limonene is metabolized readily. About 1% of the total uptake was eliminated unchanged in the expired air after the end of exposure, while approximately 0.003% was eliminated in the urine. A long half-time in blood was observed in the slow elimination phase, which indicates accumulation in adipose tissues.
Orally administered d-limonene is rapidly and almost completely taken up from the gastrointestinal tract in humans as well as in animals. Infusion of labelled d-limonene into the common bile duct of volunteers revealed that the chemical was very poorly absorbed from the biliary system.
For more Absorption, Distribution and Excretion (Complete) data for (D)-LIMONENE (10 total), please visit the HSDB record page.

Metabolism Metabolites

Incubation of d-limonene with rat liver microsomes produced d-limonene-1,2-diol and d-limonene-8,9-diol as metabolites and d-limonene-1,2-epoxide and d-limonene-8,9-epoxide were identified as intermediates.
After oral administration of (14)C-labeled d-limonene, 5 new metabolites were isolated from dog and rat urine: 2-hydroxy-p-menth-8-en-7-oic acid, perillylglycine, perillyl-beta-d-glucopyranosiduronic acid, p-mentha-1,8-dien-6-ol, and probably p-menth-1-ene-6,8,9-triol.
The major metabolite of d-limonene in urine was perillic acid 8,9-diol in rats and rabbits, perillyl-beta-d-glucopyranosiduronic acid in hamsters, p-menth-1-ene-8,9-diol in dogs, and 8-hydroxy-p-menth-1-ene-9-yl-beta-d-glucopyranosiduronic acid in guinea pigs and man.
Adult male and female Sprague Dawley rats were given single oral doses of 0, 0.1, 0.3, 1, or 3 mmol d-limonene/kg (0, 14, 41, 136, or 409 mg/kg) in corn oil. Gel filtration HPLC indicated that d-limonene in male rat kidney is associated with a protein fraction having a mol wt of approximately 20000. Using reverse phase HPLC, d-limonene was shown to be associated with alpha-2u-globulin which was identified by amino acid sequencing. The major metabolite associated with alpha-2u-globulin was d-limonene-1,2-oxide. Parent d-limonene was also identified as a minor component in the alpha-2u-globulin fraction.
For more Metabolism/Metabolites (Complete) data for (D)-LIMONENE (8 total), please visit the HSDB record page.
(+)-limonene has known human metabolites that include Limonen-10-ol and Carveol.

Associated Chemicals

(l)-Limonene; 5989-54-8

Wikipedia

(+)-limonene

Drug Warnings

d-Limonene infused directly into the bile system of human volunteers to dissolve gallstones caused pain in the upper abdomen, nausea, vomiting, and diarrhea, as well as increases in serum aminotransferases and alkaline phosphatase. The oral administration of 20 g d-limonene to volunteers resulted in diarrhea, painful constrictions, and proteinuria, but no biochemical changes (total protein, bilirubin, cholesterol, aspartate aminotransferase, alanine aminotransferase, alkaline phosphatase) in the liver.
d-Limonene was a safe and effective gallstone solubilizer in animals and humans; side effects in humans were reported to be pain and tenderness radiating from the upper abdomen to the anterior chest, nausea and vomiting, and diarrhea.

Biological Half Life

75-95% excreted within 2-3 days; [AIHA]
Following the inhalation exposure of volunteers to d-limonene at 450 mg/cu m for 2 hours, three phases of elimination were observed in the blood, with half-lives of about 3, 33, and 750 minutes, respectively. ...

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances;Solvents
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

d-Limonene may be obtained by steam distillation of citrus peels and pulp resulting from the production of juice and cold-pressed oils, or from deterpenation of citrus oils; it is sometimes redistilled.
Isolation of d-limonene from mandarin peel oil (Citrus reticulata Blanco, Rutaceae).

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Paper Manufacturing
Plastics Material and Resin Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Wholesale and Retail Trade
Cyclohexene, 1-methyl-4-(1-methylethenyl)-, (4R)-: ACTIVE
Terpenes and Terpenoids, sweet orange-oil: ACTIVE
The (+)-isomer is present in citrus peel oils at a concentration of over 90%.

Analytic Laboratory Methods

Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: d-limonene; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.05 ug/L.
Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extractor with gas chromatography with mass spectrometry detection; Analyte: d-limonene; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.07 ug/L.
Method: NIOSH 2549, Issue 1; Procedure: thermal desorption, gas chromatography, mass spectrometry; Analyte: d-limonene; Matrix: air; Detection Limit: 100 ng per tube or less.
Silica gel TLC & GC were used for identification of d-limonene.
For more Analytic Laboratory Methods (Complete) data for (D)-LIMONENE (8 total), please visit the HSDB record page.

Storage Conditions

Fireproof. Separated from strong oxidants. Store in an area without drain or sewer access.
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Interactions

D-limonene is a naturally occurring monoterpene and has been found to possess numerous therapeutic properties. In this study, we used D-limonene as a protective agent against the nephrotoxic effects of anticancer drug doxorubicin (Dox). Rats were given D-limonene at doses of 5% and 10% mixed with diet for 20 consecutive days. Dox was given at the dose of 20 mg/kg body weight intraperitoneally. The protective effects of D-limonene on Dox-induced oxidative stress and inflammation were investigated by assaying oxidative stress biomarkers, lipid peroxidation, serum toxicity markers, proinflammatory cytokines, and expression of nuclear factor kappa B (NFkB), cyclo-oxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) and Nitrite levels. Administration of Dox (20 mg/kg body weight) in rats enhanced renal lipid peroxidation; depleted glutathione content and anti-oxidant enzymes; elevated levels of kidney toxicity markers viz. kidney injury molecule-1 (KIM-1), blood urea nitrogen (BUN), and creatinine; enhanced expression of NFkB, COX-2, and iNOS and nitric oxide. Treatment with D-limonene prevented oxidative stress by restoring the levels of antioxidant enzymes, further both doses of 5% and 10% showed significant decrease in inflammatory response. Both the doses of D-limonene significantly decreased the levels of kidney toxicity markers KIM-1, BUN, and creatinine. D-limonene also effectively decreased the Dox induced overexpression of NF-kB, COX-2, and iNOS and nitric oxide. Data from the present study indicate the protective role of D-limonene against Dox-induced renal damage.
Clinical trials have shown that docetaxel combined with other novel agents can improve the survival of androgen-independent prostate cancer patients. d-Limonene, a non-nutrient dietary component, has been found to inhibit various cancer cell growths without toxicity. We sought to characterize whether a non-toxic dose of d-limonene may enhance tumor response to docetaxel in an in vitro model of metastatic prostate cancer. Human prostate carcinoma DU-145 and normal prostate epithelial PZ-HPV-7 cells were treated with various concentrations of d -limonene, docetaxel or a combination of both, and cell viability was determined by MTT assay. Intracellular reactive oxygen species (ROS), reduced glutathione (GSH) and caspase activity were measured. Apoptosis and apoptosis-related proteins were studied by enzyme-linked immunosorbent assay and Western blotting, respectively. d-Limonene and docetaxel in combination significantly enhanced the cytotoxicity to DU-145 cells than PZ-HPV-7 cells. Exposure of DU-145 cells to a combined d-limonene and docetaxel resulted in higher ROS generation, depletion of GSH, accompanied by increased caspase activity than docetaxel alone. It also triggered a series of effects involving cytochrome c, cleavages of caspase-9, 3 and poly (ADP-ribose) polymerase, and a shift in Bad:Bcl-xL ratio in favor of apoptosis. Apoptotic effect was significantly blocked on pretreatment with N-acetylcysteine, indicating that antitumor effect is initiated by ROS generation, and caspase cascades contribute to the cell death. Our results show ... that d-limonene enhanced the antitumor effect of docetaxel against prostate cancer cells without being toxic to normal prostate epithelial cells. The combined beneficial effect could be through the modulation of proteins involved in mitochondrial pathway of apoptosis. d-Limonene could be used as a potent non-toxic agent to improve the treatment outcome of hormone-refractory prostate cancer with docetaxel.
There are concerns about ozone-initiated chemistry, because the formation of gaseous oxidation products and ultrafine particles may increase complaints, morbidity and mortality. Here we address the question whether the gaseous products or the ultrafine particles from the ozone-initiated chemistry of limonene, a common and abundant indoor pollutant, cause acute airway effects. The effects on the airways by d-limonene, a ca. 16s old ozone/d-limonene mixture, and clean air were evaluated by a mice bioassay, from which sensory irritation of the upper airways, airflow limitation, and pulmonary irritation can be obtained. A denuder was inserted to separate the ultrafine particles from the gaseous products prior to the exposure chamber. Reduction of mean respiratory frequency (>30%) and 230% increase of time of brake were observed without denuder, during 30 min exposure, to the ozonolyzed d-limonene mixture, which are indicative of prominent sensory effects. The initial concentrations (ppm) were 40 d-limonene and 4 ozone. The exposure concentrations (ppm) were about 35 d-limonene and 0.05 ozone. Formaldehyde and residual d-limonene, the salient sensory irritants, accounted for up to three-fourth of the sensory irritation. The upper airway effects reversed to baseline upon cessation of exposure. An effect on the conducting airways was also significant, which did not reverse completely upon cessation. Airway effects were absent with the denuder inserted, which did not alter the size distribution of ultrafine particles (approximately 10 mg/cu m), significantly. The result was statistically indistinguishable from clean dry air. It is concluded that ultrafine particles that are generated from ozone-initiated d-limonene chemistry and denuded are not causative of sensory effects in the airways.
To identify possible hazards of combined exposure to chemicals with the same target organ, a 24 hr single dose experiment was carried out in which the renal toxicity of mercuric chloride, potassium dichromate, d-limonene and hexachloro-1:3-butadiene administered simultaneously was compared with the nephrotoxicity of the individual compounds in 12 wk old male Wistar rats. The dose levels used were based on the results of a range finding study with the individual compounds in the same strain of rats kept under similar experimental conditions, and comprised the 'Minimum Nephrotoxic Effect Level' and the 'No Nephrotoxic Effect Level' of each of the four compunds alone and in combination. A group of vehicle treated rats served as controls. At the 'Minimum Nephrotoxic Effect Level' of the combinations, antagonism of effects was encountered, seen for example as less severely increased activity of gamma-glutamyl transferase in the urine. Synergism of effects was also observed, for example increased severity of renal tubular necrosis, and more markedly increased activity of urinary lysozyme, lactate dehydrogenase, alkaline phosphatase and N-acetyl-beta-glucosaminidase. More importantly, however, at the 'No Nephrotoxic Effect Level' of the combination no signs of impaired renal function or renal damage were observed, suggesting absence of both dose additivity and potentiating interaction at the tested subeffective levels of the individual nephrotoxicants.
For more Interactions (Complete) data for (D)-LIMONENE (16 total), please visit the HSDB record page.

Stability Shelf Life

Oxidizes to a film in air, oxidation behavior similar to that of rubber or drying oils. /Limonene/

Dates

Modify: 2023-08-15
1: Sun J. D-Limonene: safety and clinical applications. Altern Med Rev. 2007 Sep;12(3):259-64. Review. PubMed PMID: 18072821.
2: Bei W, Zhou Y, Xing X, Zahi MR, Li Y, Yuan Q, Liang H. Organogel-nanoemulsion containing nisin and D-limonene and its antimicrobial activity. Front Microbiol. 2015 Sep 22;6:1010. doi: 10.3389/fmicb.2015.01010. eCollection 2015. PubMed PMID: 26441935; PubMed Central PMCID: PMC4585035.
3: Yang J, Jiang W, Guan B, Qiu X, Lu Y. Preparation of D-limonene oil-in-water nanoemulsion from an optimum formulation. J Oleo Sci. 2014;63(11):1133-40. Epub 2014 Oct 7. PubMed PMID: 25296572.
4: Rodríguez A, Shimada T, Cervera M, Redondo A, Alquézar B, Rodrigo MJ, Zacarías L, Palou L, López MM, Peña L. Resistance to pathogens in terpene down-regulated orange fruits inversely correlates with the accumulation of D-limonene in peel oil glands. Plant Signal Behav. 2015;10(6):e1028704. doi: 10.1080/15592324.2015.1028704. PubMed PMID: 26023857; PubMed Central PMCID: PMC4622707.
5: Hajagos-Tóth J, Hódi Á, Seres AB, Gáspár R. Effects of d- and l-limonene on the pregnant rat myometrium in vitro. Croat Med J. 2015 Oct;56(5):431-8. PubMed PMID: 26526880; PubMed Central PMCID: PMC4655928.
6: Zhang Z, Vriesekoop F, Yuan Q, Liang H. Effects of nisin on the antimicrobial activity of d-limonene and its nanoemulsion. Food Chem. 2014 May 1;150:307-12. doi: 10.1016/j.foodchem.2013.10.160. Epub 2013 Nov 12. PubMed PMID: 24360455.
7: Kim YW, Kim MJ, Chung BY, Bang du Y, Lim SK, Choi SM, Lim DS, Cho MC, Yoon K, Kim HS, Kim KB, Kim YS, Kwack SJ, Lee BM. Safety evaluation and risk assessment of d-Limonene. J Toxicol Environ Health B Crit Rev. 2013;16(1):17-38. doi: 10.1080/10937404.2013.769418. Review. PubMed PMID: 23573938.
8: Lu WC, Zhang TJ, Huang DW, Li PH. Nanoemulsion of D-limonene in water system prepared by ultrasonic emulsification. J Cosmet Sci. 2014 Jul-Aug;65(4):245-52. PubMed PMID: 25423744.
9: Zahi MR, Wan P, Liang H, Yuan Q. Formation and stability of D-limonene organogel-based nanoemulsion prepared by a high-pressure homogenizer. J Agric Food Chem. 2014 Dec 31;62(52):12563-9. doi: 10.1021/jf5032108. Epub 2014 Dec 16. PubMed PMID: 25514199.
10: Liu J, Zhu Y, Du G, Zhou J, Chen J. Response of Saccharomyces cerevisiae to D-limonene-induced oxidative stress. Appl Microbiol Biotechnol. 2013 Jul;97(14):6467-75. doi: 10.1007/s00253-013-4931-9. Epub 2013 May 5. PubMed PMID: 23644769.
11: Api AM, Ritacco G, Hawkins DR. The fate of dermally applied [14C]d-limonene in rats and humans. Int J Toxicol. 2013 Mar-Apr;32(2):130-5. doi: 10.1177/1091581813479979. Epub 2013 Mar 14. PubMed PMID: 23493903.
12: Pesonen M, Suomela S, Kuuliala O, Henriks-Eckerman ML, Aalto-Korte K. Occupational contact dermatitis caused by D-limonene. Contact Dermatitis. 2014 Nov;71(5):273-9. doi: 10.1111/cod.12287. Epub 2014 Aug 21. PubMed PMID: 25141986.
13: d'Alessio PA, Bisson JF, Béné MC. Anti-stress effects of d-limonene and its metabolite perillyl alcohol. Rejuvenation Res. 2014 Apr;17(2):145-9. doi: 10.1089/rej.2013.1515. Epub 2014 Apr 8. PubMed PMID: 24125633.
14: Wen C, Yuan Q, Liang H, Vriesekoop F. Preparation and stabilization of D-limonene Pickering emulsions by cellulose nanocrystals. Carbohydr Polym. 2014 Nov 4;112:695-700. doi: 10.1016/j.carbpol.2014.06.051. Epub 2014 Jun 27. PubMed PMID: 25129799.
15: Zhang XZ, Wang L, Liu DW, Tang GY, Zhang HY. Synergistic inhibitory effect of berberine and d-limonene on human gastric carcinoma cell line MGC803. J Med Food. 2014 Sep;17(9):955-62. doi: 10.1089/jmf.2013.2967. Epub 2014 Jul 21. PubMed PMID: 25045784; PubMed Central PMCID: PMC4152785.
16: Rehman MU, Tahir M, Khan AQ, Khan R, Oday-O-Hamiza, Lateef A, Hassan SK, Rashid S, Ali N, Zeeshan M, Sultana S. D-limonene suppresses doxorubicin-induced oxidative stress and inflammation via repression of COX-2, iNOS, and NFκB in kidneys of Wistar rats. Exp Biol Med (Maywood). 2014 Apr;239(4):465-76. doi: 10.1177/1535370213520112. Epub 2014 Feb 28. PubMed PMID: 24586096.
17: Jia SS, Xi GP, Zhang M, Chen YB, Lei B, Dong XS, Yang YM. Induction of apoptosis by D-limonene is mediated by inactivation of Akt in LS174T human colon cancer cells. Oncol Rep. 2013 Jan;29(1):349-54. doi: 10.3892/or.2012.2093. Epub 2012 Oct 19. PubMed PMID: 23117412.
18: d'Alessio PA, Mirshahi M, Bisson JF, Bene MC. Skin repair properties of d-Limonene and perillyl alcohol in murine models. Antiinflamm Antiallergy Agents Med Chem. 2014 Mar;13(1):29-35. PubMed PMID: 24160248.
19: d'Alessio PA, Ostan R, Bisson JF, Schulzke JD, Ursini MV, Béné MC. Oral administration of d-limonene controls inflammation in rat colitis and displays anti-inflammatory properties as diet supplementation in humans. Life Sci. 2013 Jul 10;92(24-26):1151-6. doi: 10.1016/j.lfs.2013.04.013. Epub 2013 May 7. PubMed PMID: 23665426.
20: Jing L, Zhang Y, Fan S, Gu M, Guan Y, Lu X, Huang C, Zhou Z. Preventive and ameliorating effects of citrus D-limonene on dyslipidemia and hyperglycemia in mice with high-fat diet-induced obesity. Eur J Pharmacol. 2013 Sep 5;715(1-3):46-55. doi: 10.1016/j.ejphar.2013.06.022. Epub 2013 Jul 6. PubMed PMID: 23838456.

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